molecular formula C10H9FO2 B1428523 4-Cyclopropyl-2-fluorobenzoic acid CAS No. 1247927-81-6

4-Cyclopropyl-2-fluorobenzoic acid

Cat. No. B1428523
CAS RN: 1247927-81-6
M. Wt: 180.17 g/mol
InChI Key: UPYZCTDSUYXKBG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-fluorobenzoic acid is a chemical compound with the molecular formula C10H9FO2 . It is a derivative of benzoic acid, which is a type of carboxylic acid . The compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzoic acid structure .


Synthesis Analysis

The synthesis of 4-Cyclopropyl-2-fluorobenzoic acid or its derivatives typically involves chemical reactions with various reagents . For instance, the corresponding 2-fluorobenzoyl chloride can be obtained by reacting 2-fluorobenzoic acid with an acid chloride agent such as SOCl2, PCl3, etc .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-2-fluorobenzoic acid is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzoic acid structure . The InChI representation of the molecule is InChI=1S/C10H9FO2/c11-9-5-7 (6-1-2-6)3-4-8 (9)10 (12)13/h3-6H,1-2H2, (H,12,13) .


Physical And Chemical Properties Analysis

4-Cyclopropyl-2-fluorobenzoic acid has a molecular weight of 180.17 g/mol . It has a topological polar surface area of 37.3 Ų and a complexity of 213 . The compound is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Chemical Synthesis and Structural Studies

The chemical structure of 4-Cyclopropyl-2-fluorobenzoic acid has been utilized in the synthesis of various organic compounds. Notably, it has been employed in the creation of novel 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles, showcasing its versatility in forming complex organic structures with potential biological activities (Shi et al., 2000). Moreover, the compound has found applications in the synthesis of new biologically active molecules, emphasizing its role as a pharmacophore in the development of antimicrobial agents (Holla et al., 2003).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal potential of derivatives of 4-Cyclopropyl-2-fluorobenzoic acid has been extensively studied. Compounds synthesized from this acid have demonstrated promising antimicrobial activity against various bacterial strains, underlining the compound's potential in addressing drug-resistant infections and its role in the discovery of new therapeutic agents (Rollas et al., 2002, Al‐Qawasmeh et al., 2009).

Biochemical and Pharmacological Research

4-Cyclopropyl-2-fluorobenzoic acid and its derivatives have been a focal point in biochemical and pharmacological research. Studies have showcased its applications in the development of potent antioxidant agents, with derivatives exhibiting significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases (Ghanbari Pirbasti et al., 2016). Furthermore, the acid's derivatives have been investigated for their immunosuppressive activity, highlighting their potential in the treatment of autoimmune diseases and in organ transplantation protocols (Lv et al., 2009).

Safety and Hazards

The safety data sheet for 4-Cyclopropyl-2-fluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing dust, ensuring adequate ventilation, and avoiding contact with skin and eyes .

Relevant Papers One relevant paper discusses the synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compounds . This paper could provide valuable insights into the potential applications of 4-Cyclopropyl-2-fluorobenzoic acid in the field of medicinal chemistry.

properties

IUPAC Name

4-cyclopropyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYZCTDSUYXKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-fluorobenzoic acid

CAS RN

1247927-81-6
Record name 4-cyclopropyl-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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